Revaprazan-d3 Hydrochloride
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Overview
Description
Revaprazan-d3 Hydrochloride is a deuterated form of Revaprazan Hydrochloride, a potassium-competitive acid blocker. It is used primarily for the treatment of acid-related gastrointestinal disorders such as gastritis, gastric ulcers, and duodenal ulcers. The compound works by inhibiting the proton pump in the stomach lining, thereby reducing gastric acid secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Revaprazan-d3 Hydrochloride involves multiple steps, starting with the preparation of the core pyrimidine structure. The key steps include:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving 4-fluoroaniline and dimethylpyrimidine.
Deuteration: The deuterium atoms are introduced through a hydrogen-deuterium exchange reaction, typically using deuterated solvents and catalysts.
Final Assembly: The deuterated pyrimidine core is then coupled with a tetrahydroisoquinoline derivative to form the final product, which is subsequently converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the condensation and deuteration reactions.
Purification: The crude product is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Revaprazan-d3 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidative and reductive metabolites, as well as substituted derivatives.
Scientific Research Applications
Revaprazan-d3 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of deuterated drugs.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating acid-related gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Revaprazan-d3 Hydrochloride exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the exchange of potassium ions with hydrogen ions, thereby reducing the secretion of gastric acid. The molecular targets include the proton pump itself, and the pathways involved are primarily related to acid secretion and regulation.
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms but different pharmacokinetic profiles.
Tegoprazan: Similar to Revaprazan but with a different chemical structure and slightly varied efficacy.
Fexuprazan: Another compound in the same class, currently under clinical development.
Uniqueness
Revaprazan-d3 Hydrochloride is unique due to its deuterated form, which offers improved metabolic stability and a longer half-life compared to its non-deuterated counterpart. This makes it particularly useful in pharmacokinetic studies and clinical research.
Properties
CAS No. |
1346602-51-4 |
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Molecular Formula |
C₂₂H₂₁D₃ClFN₄ |
Molecular Weight |
401.92 |
Synonyms |
4-(3,4-Dihydro-1-(methyl-d3)-2(1H)-isoquinolinyl)-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine Hydrochloride; 5,6-Dimethyl-2-(4-fluorophenylamino)-4-(1-methyl-d3_x000B_1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidine hydrochloride; Revaprazan Hydrochlorid |
Origin of Product |
United States |
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